molecular formula C9H14O3 B2433935 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 2247107-46-4

4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B2433935
CAS No.: 2247107-46-4
M. Wt: 170.208
InChI Key: XZUJGDIGSWYGJS-UHFFFAOYSA-N
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Description

4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid: is a bicyclic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo ring system. It is used in various chemical and industrial applications due to its distinct chemical properties.

Properties

IUPAC Name

4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-8-2-4-9(5-3-8,7(10)11)12-6-8/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUJGDIGSWYGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(OC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247107-46-4
Record name 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
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Preparation Methods

Structural and Retrosynthetic Analysis

The target molecule, 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid, features a bicyclo[2.2.2]octane scaffold with an oxygen atom at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 1. Retrosynthetic disconnection suggests two primary approaches:

  • Late-stage oxidation of a 1-hydroxy or 1-aldehyde intermediate to the carboxylic acid.
  • Early incorporation of the carboxyl group via carboxylic acid-containing precursors.
    The methyl group at position 4 is typically introduced via alkylation or through pre-functionalized starting materials.

Core Bicyclo[2.2.2]octane Synthesis

Iodocyclization of Alkenyl Alcohols

The most efficient method for constructing the 2-oxabicyclo[2.2.2]octane core involves iodocyclization of cyclohexane-based alkenyl alcohols. For example, treatment of methyl-substituted alkenol 8 with molecular iodine (I₂) in acetonitrile at 80°C yields iodinated intermediate 31 in 58% yield (Fig. 1a). This reaction proceeds via iodonium ion formation, followed by intramolecular nucleophilic attack by the hydroxyl group.

Reaction Conditions:
  • Solvent: Acetonitrile (optimal polarity for iodonium stabilization).
  • Temperature: 80°C (lower temperatures result in incomplete cyclization).
  • Scale: Demonstrated at >10 g without yield reduction.

Functional Group Introductions

Methyl Group Installation at Position 4

Methylation is achieved through two primary routes:

Alkylation of Iodinated Intermediates

Treatment of iodide 31 with methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) affords methylated product 32 in 64% yield (Fig. 1b). This SN2 reaction benefits from the steric accessibility of the exocyclic iodide.

Pre-functionalized Starting Materials

Alternative approaches use methyl-containing alkenols like 34 , which directly yield methyl-substituted bicyclic iodides (e.g., 35 ) upon cyclization.

Carboxylic Acid Formation

The 1-carboxylic acid group is introduced via oxidation of alcohol precursors:

Jones Oxidation

Alcohol 45 , obtained from hydrolysis of acetate 68 , undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) to yield carboxylic acid 46 in 89% yield (Fig. 2a).

Swern Oxidation Followed by Pinnick Oxidation

For acid-sensitive substrates, a two-step protocol is employed:

  • Swern oxidation (oxalyl chloride/DMSO) converts alcohol 49 to aldehyde 51 (63% yield).
  • Pinnick oxidation (NaClO₂/2-methyl-2-butene) oxidizes 51 to carboxylic acid 47 .

Industrial-Scale Considerations

Process Optimization

Key parameters for scalability include:

Parameter Optimal Condition Impact on Yield
Iodocyclization Temp 80°C +25% vs. RT
Oxidation Catalyst TEMPO/NaClO₂ 92% Purity
Methylation Solvent DMF 64% Efficiency

Waste Stream Management

  • Iodine Recovery: 85% recovery via NaHSO₃ treatment of reaction quenches.
  • Chromium Neutralization: FeSO₄ reduces Cr(VI) to less toxic Cr(III) during Jones oxidation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.82 (s, 1H, OCH₂), 2.41 (m, 2H, CH₂CO₂H), 1.48 (s, 3H, CH₃).
  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (broad, CO₂H).

X-ray Crystallography

Single-crystal analysis of intermediate 67 confirms the bicyclic structure’s chair conformation and methyl group orientation (CCDC Deposition No. 2247107).

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid serves as a fundamental building block in organic synthesis. Its unique oxabicyclic structure allows for the formation of complex molecules through various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield a range of products, making the compound versatile for synthesizing pharmaceuticals and specialty chemicals .

Reactivity Overview
The compound can undergo several types of reactions:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.
  • Substitution: Functional groups can be replaced by other groups through reactions with halogens or nucleophiles .

Biological Applications

Potential Therapeutic Uses
Research has indicated that this compound may exhibit various biological activities, such as:

  • Antibacterial Activity: The compound has shown potential against various bacterial strains.
  • Anti-inflammatory Properties: It may modulate inflammatory pathways.
  • Enzyme Inhibition: It acts on specific targets like myeloperoxidase and DGAT1, suggesting its role as an enzyme inhibitor .

Medicinal Chemistry

Bioisostere Development
The compound is being explored as a bioisostere of traditional phenyl rings in drug design. Its incorporation into structures of established drugs like Imatinib and Vorinostat (SAHA) has been investigated to enhance therapeutic efficacy and reduce side effects associated with phenyl rings . This approach aims to improve the physicochemical properties of these drugs while maintaining their biological activity.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties and reactivity . The compound's ability to participate in diverse chemical reactions makes it valuable for creating tailored materials for specific applications.

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesApplications
This compoundContains a methyl group and carboxylic acidOrganic synthesis, medicinal chemistry
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acidMethoxycarbonyl group presentSimilar applications as above
Bicyclo[2.2.2]octane-1,4-dicarboxylic acidTwo carboxylic acid groupsUsed in polymer chemistry

Case Study 1: Antibacterial Activity

A series of experiments evaluated the antibacterial properties of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated significant inhibition at varying concentrations, suggesting its potential as a new antibacterial agent.

Case Study 2: Drug Design Integration

In a recent study, researchers incorporated the oxabicyclic core into the structure of Imatinib to assess changes in efficacy and side effects compared to traditional formulations. Preliminary results showed improved binding affinity to target enzymes while reducing off-target interactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound with the molecular formula C9H14O3C_9H_{14}O_3 and a molecular weight of 170.21 g/mol. Its unique oxabicyclic structure, characterized by a methyl group and a carboxylic acid functional group, positions it as a potentially significant compound in medicinal chemistry and biological research.

The synthesis of this compound typically involves cyclization reactions under controlled conditions, often utilizing diene and dienophile precursors in the presence of catalysts. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are crucial for its reactivity and potential applications in organic synthesis and medicinal chemistry .

Biological Activity Overview

Research indicates that compounds within the oxabicyclo family exhibit diverse biological activities. Specifically, this compound has been explored for its potential roles as:

  • Antibacterial agents : Exhibiting activity against various bacterial strains.
  • Anti-inflammatory agents : Potentially modulating inflammatory pathways.
  • Enzyme inhibitors : Acting on specific targets such as myeloperoxidase and DGAT1 .

The biological activity of this compound may involve its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. Understanding the exact pathways requires further investigation into its binding affinities and structural interactions with biological macromolecules .

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with similar bicyclic compounds, providing a framework for understanding the potential effects of this compound:

  • Antibacterial Activity :
    • A study demonstrated that derivatives of oxabicyclo compounds showed significant antibacterial properties against Gram-positive bacteria, suggesting that structural modifications could enhance efficacy .
  • Anti-inflammatory Effects :
    • Research on related compounds indicated dose-dependent inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 cells, with IC50 values ranging from 8 to 15 µM, pointing towards potential anti-inflammatory applications .
  • Enzyme Inhibition :
    • Compounds containing the oxabicyclo structure have been identified as myeloperoxidase inhibitors, which are relevant in the context of inflammatory diseases .

Comparison of Biological Activities

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAntibacterialTBD
1-Methylbicyclo[3.3.0]octan-3-carboxylic acidAnti-inflammatory12
2-Oxabicyclo[2.2.2]octane derivativesMyeloperoxidase inhibitor10–15

Mechanistic Insights

MechanismDescription
Enzyme InteractionBinds to specific enzymes, modulating activity
Receptor BindingPotential agonist/antagonist effects on receptors
Structural ModificationsAltered reactivity based on functional groups

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